AP14145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H17F3N4O |

|---|---|

Poids moléculaire |

362.3 g/mol |

Nom IUPAC |

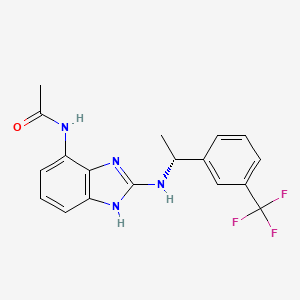

N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide |

InChI |

InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1 |

Clé InChI |

NLXYWXWZVMFJQS-SNVBAGLBSA-N |

SMILES isomérique |

C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C |

SMILES canonique |

CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

AP14145: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 is a novel small molecule that acts as a potent and selective negative allosteric modulator of small conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its molecular interactions and experimental workflows. The information presented herein is intended to support further research and development of KCa2 channel modulators for therapeutic applications, particularly in the context of atrial fibrillation.[2][3]

Core Mechanism of Action: Negative Allosteric Modulation of KCa2.2 and KCa2.3 Channels

This compound exerts its pharmacological effect by acting as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2][4] Unlike direct pore blockers, this compound binds to a site distinct from the ion conduction pathway. This binding event shifts the calcium-dependence of channel activation, making the channels less sensitive to intracellular calcium.[1][2] The presence of this compound increases the concentration of Ca2+ required to open the channel, thereby reducing potassium efflux.[1][2] The inhibitory effect of this compound is strongly dependent on the presence of two specific amino acids within the channel protein: S508 and A533.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a negative allosteric modulator of KCa2 channels.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Channel | Parameter | Value | Cell Line | Reference |

| hKCa2.2 (SK2) | IC50 | 1.1 ± 0.3 µM | HEK293 | [1] |

| hKCa2.3 (SK3) | IC50 | 1.1 ± 0.3 µM | HEK293 | [1] |

| hKCa2.3 (SK3) | EC50 of Ca²⁺ (Control) | 0.36 ± 0.02 µM | HEK293 | [1][2] |

| hKCa2.3 (SK3) | EC50 of Ca²⁺ (+10 µM this compound) | 1.2 ± 0.1 µM | HEK293 | [1][2] |

| hERG (KV11.1) | IC50 | 71.8 µM | - | [4] |

| Kir3.1/Kir3.4 (IKACh) | IC50 | 9.3 µM | - | [4] |

| KV1.5 (IKur) | Inhibition at 30 µM | Not Significant | - | [4] |

| KV7.1/KCNE1 (IKs) | Inhibition at 30 µM | Not Significant | - | [4] |

| KV4.3/KChiP2 (Ito) | Inhibition at 30 µM | Not Significant | - | [4] |

| Kir2.1 (IK1) | Inhibition at 30 µM | Not Significant | - | [4] |

| NaV1.5 | Inhibition at 15 µM | Not Significant | - | [4] |

| CaV1.2 | Inhibition at 1-10 µM | Not Significant | - | [4] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Species | Model | Dosage | Effect | Reference |

| Rat | Anesthetized | 2.5 and 5 mg/kg (IV bolus) | Concentration-dependent prolongation of Atrial Effective Refractory Period (AERP) | [1][4] |

| Rat | Isolated Perfused Heart | 10 µM | Increased AERP duration | [4] |

| Guinea Pig | Isolated Heart (Langendorff) | - | Prolonged AERP without prolonging QTcB interval | [5][6] |

| Guinea Pig | In Vivo (Atrially Paced) | 13.3 mg/kg (infusion) | AERP increased to 113 ± 6 ms from 75 ± 3 ms | [5][6] |

| Mouse | Beam Walk Test | 10 mg/kg | No apparent acute CNS effects | [1][2] |

| Pig | Vernakalant-resistant AF | 5 mg/kg (bolus) | Cmax: 8355 nmol/L, t½: 24.3 minutes | [4] |

| Goat | Persistent AF | 20 mg/kg/h (infusion) | Terminated AF in 5 of 6 animals; profoundly increased ERP | [7][8] |

Experimental Protocols

Patch-Clamp Electrophysiology for KCa2 Channel Inhibition

This protocol details the methodology used to determine the IC50 of this compound on heterologously expressed KCa2 channels.

Cell Culture and Transfection:

-

HEK293 cells are stably transfected with the cDNA encoding for human KCa2.2 or KCa2.3 channels.

-

Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Electrophysiological Recordings:

-

Whole-cell or inside-out patch-clamp configurations are used.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a known concentration of free Ca²⁺ (e.g., 1 µM) buffered with EGTA.

-

The external solution contains a physiological salt solution.

-

Currents are evoked by voltage ramps or steps.

-

This compound is applied at increasing concentrations to determine a concentration-response curve.

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound.

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for determining the IC50 of this compound on KCa2 channels.

In Vivo Electrophysiological Studies in Anesthetized Rats

This protocol outlines the procedure to assess the effect of this compound on the atrial effective refractory period (AERP) in vivo.

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized.

-

A bipolar pacing electrode is placed on the right atrium to stimulate the heart.

-

ECG is monitored continuously.

AERP Measurement:

-

The atria are paced with a train of stimuli followed by a premature stimulus.

-

The AERP is defined as the longest coupling interval that fails to elicit a propagated atrial response.

-

Baseline AERP is measured.

Drug Administration and Measurement:

-

This compound is administered as an intravenous bolus injection at various doses.

-

AERP is measured at multiple time points post-injection to determine the time course and magnitude of the effect.

Data Analysis:

-

The change in AERP from baseline is calculated for each dose and time point.

-

Concentration-response curves can be generated if plasma concentrations of this compound are measured.

Site-Directed Mutagenesis

To identify the amino acid residues crucial for this compound's inhibitory action, site-directed mutagenesis is performed.

Mutagenesis Procedure:

-

The cDNA for the KCa2 channel is used as a template.

-

Primers containing the desired point mutations (e.g., S508A, A533G) are designed.

-

PCR-based site-directed mutagenesis is performed to introduce the mutations.

-

The mutated cDNA is sequenced to confirm the desired mutation.

Functional Analysis:

-

The mutated channel is expressed in a suitable cell line (e.g., HEK293).

-

Patch-clamp experiments are conducted as described in section 3.1 to assess the inhibitory effect of this compound on the mutated channel.

-

A loss or significant reduction in the inhibitory effect of this compound on the mutated channel indicates the importance of that specific amino acid residue.

Logical Relationship: Identifying Binding Determinants

Caption: Logical workflow for identifying key amino acids for this compound action.

Conclusion and Implications

This compound is a valuable research tool and a promising therapeutic candidate. Its mechanism as a negative allosteric modulator of KCa2.2 and KCa2.3 channels provides a targeted approach to prolonging the atrial effective refractory period.[1][2][4] The selectivity of this compound for KCa2 channels over other cardiac ion channels, coupled with its lack of apparent central nervous system side effects in preclinical models, suggests a favorable safety profile.[1][5] The detailed understanding of its molecular mechanism, including the identification of key interacting amino acid residues, will facilitate the development of next-generation KCa2 channel inhibitors for the treatment of atrial fibrillation and potentially other conditions where KCa2 channel modulation is beneficial.[1][2]

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 6. The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PubMed [pubmed.ncbi.nlm.nih.gov]

AP14145: A Negative Allosteric Modulator of KCa2 Channels - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP14145, a novel negative allosteric modulator of small conductance calcium-activated potassium (KCa2) channels. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2][3] Its primary mechanism involves decreasing the sensitivity of these channels to intracellular calcium (Ca²⁺).[1] By binding to a site distinct from the calcium-binding site, this compound shifts the concentration-response curve for calcium, requiring higher intracellular calcium concentrations to achieve channel activation.[1][2] This modulatory effect is strongly dependent on the presence of two specific amino acids, S508 and A533, located in the inner pore of the KCa2.3 channel.[1][2] This action leads to a reduction in potassium efflux, thereby prolonging the repolarization phase of the action potential, particularly in atrial cells where KCa2 channels are prominently expressed.[4][5]

Signaling Pathway of KCa2 Channel Modulation by this compound

Caption: this compound binds to an allosteric site on the KCa2 channel, reducing its sensitivity to calcium-bound Calmodulin and thereby inhibiting potassium efflux.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Channel | Assay Type | Parameter | Value | Reference |

| hKCa2.2 (SK2) | Whole-cell patch clamp | IC₅₀ | 1.1 ± 0.3 µM | [1][2] |

| hKCa2.3 (SK3) | Whole-cell patch clamp | IC₅₀ | 1.1 ± 0.3 µM | [1][2] |

| hKCa2.3 (SK3) | Whole-cell patch clamp | IC₅₀ | 1.3 ± 0.4 µmol/L | [6] |

| hKCa2.3 | Inside-out patch clamp | EC₅₀ of Ca²⁺ (Control) | 0.36 ± 0.02 µM | [1][2] |

| hKCa2.3 | Inside-out patch clamp | EC₅₀ of Ca²⁺ (+10 µM this compound) | 1.2 ± 0.1 µM | [1][2] |

| hKCa2.3 | Inside-out patch clamp | Hill Coefficient (Control) | 5.2 ± 0.3 | [1] |

| hKCa2.3 | Inside-out patch clamp | Hill Coefficient (+10 µM this compound) | 1.2 ± 0.1 | [1] |

| hKCa1.1 | Not specified | % Inhibition at 10 µM | 50% | [3] |

| hKCa2.1 | Not specified | % Inhibition at 10 µM | 90% | [3] |

| hKCa3.1 | Not specified | % Inhibition at 10 µM | No effect | [3] |

| hERG (KV11.1) | Whole-cell patch clamp | IC₅₀ | 71.8 ± 0.5 µM | [5][6] |

| Kir3.1/Kir3.4 (IKACh) | Not specified | IC₅₀ | 9.3 µM | [3][6] |

| KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1 | Not specified | Effect at 30 µM | No significant effect | [3] |

| NaV1.5 | Not specified | Effect at 15 µM | No significant effect | [3] |

| CaV1.2 | Not specified | Effect at 1-10 µM | No significant block | [3] |

Table 2: In Vivo Pharmacological Effects of this compound

| Species | Model | Parameter | Dose | Effect | Reference |

| Rat | Anesthetized | Atrial Effective Refractory Period (AERP) | 2.5 and 5 mg/kg (bolus) | Significant prolongation | [1] |

| Rat | Isolated perfused heart | Atrial Effective Refractory Period (AERP) | 10 µM | Increased duration | [3] |

| Pig | Vernakalant-resistant Atrial Fibrillation | Termination of AF | 8 mg/kg | Reverted to sinus rhythm in 8/8 pigs | [6] |

| Mouse | Beam walk test | CNS effects | 10 mg/kg | No apparent effects | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Electrophysiology: Patch-Clamp Recordings

Objective: To determine the mechanism of action, potency (IC₅₀), and selectivity of this compound on heterologously expressed KCa2 channels.[1][2]

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the KCa2 channel subtype of interest (e.g., hKCa2.2, hKCa2.3).[1][4]

Methodology:

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., Geneticin, Hygromycin).[4]

-

Recording Configuration: Both whole-cell and inside-out patch-clamp configurations are utilized.

-

Whole-cell: To measure macroscopic currents and determine IC₅₀ values. The pipette solution contains a known concentration of free Ca²⁺ (e.g., 400 nM), and the external solution is a standard physiological saline.

-

Inside-out: To investigate the effect of this compound on the Ca²⁺ sensitivity of the channel. The patch is excised, and the intracellular face is exposed to solutions with varying Ca²⁺ concentrations, with and without this compound.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

For IC₅₀ determination, currents are measured at a specific membrane potential before and after the application of increasing concentrations of this compound. Data are normalized and fitted to a Hill equation.

-

For Ca²⁺ sensitivity, concentration-response curves for Ca²⁺ are generated in the absence and presence of this compound to determine the EC₅₀ shift.

-

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing this compound activity using patch-clamp electrophysiology.

In Vivo/Ex Vivo Assessment of Atrial Refractoriness

Objective: To evaluate the biological efficacy of this compound on atrial electrophysiology.[1]

Animal Model: Male Sprague-Dawley rats (250-350 g).[1]

Methodology (Ex Vivo - Langendorff Perfusion):

-

Heart Isolation: Rats are anesthetized, and the heart is excised and connected to a Langendorff retrograde perfusion system.[1]

-

Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, saturated with 95% O₂ / 5% CO₂).[1]

-

Electrophysiological Measurement:

-

A bipolar pacing electrode is placed on the right atrium.

-

The Atrial Effective Refractory Period (AERP) is measured by applying electrical stimulation (S1-S2 protocol). The AERP is defined as the longest S1-S2 interval that fails to elicit an action potential.

-

-

Drug Application: this compound is added to the perfusate, and AERP measurements are repeated.

Methodology (In Vivo - Anesthetized Rat):

-

Animal Preparation: Rats are anesthetized, and ECG leads are placed to monitor cardiac activity.

-

Drug Administration: this compound or vehicle is administered via bolus injection (e.g., intravenous).[3]

-

AERP Measurement: AERP is measured using programmed electrical stimulation via epicardial electrodes. Measurements are taken at baseline and at various time points post-injection.[1]

Site-Directed Mutagenesis

Objective: To identify the amino acid residues critical for the inhibitory action of this compound.[1][2]

Methodology:

-

Mutation Design: Based on the structure of the KCa2 channel and known binding sites of other modulators, specific amino acid residues (e.g., S508, A533) are selected for mutation.

-

Plasmid Mutagenesis: A plasmid containing the cDNA for the KCa2 channel is used as a template. PCR-based site-directed mutagenesis is performed to substitute the target amino acids with others (e.g., Alanine scanning).

-

Sequence Verification: The mutated plasmid is sequenced to confirm the desired mutation.

-

Functional Expression: The mutated channel is heterologously expressed in a suitable cell line (e.g., HEK293).

-

Electrophysiological Testing: Patch-clamp analysis is performed on cells expressing the mutant channel to assess the inhibitory effect of this compound. A loss or significant reduction in potency indicates the mutated residue is critical for drug action.

Logical Flow for Site-Directed Mutagenesis

Caption: Logical workflow to identify key amino acid residues for this compound binding.

Conclusion

This compound is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, centered on reducing the calcium sensitivity of these channels, has been well-characterized through a combination of electrophysiological, molecular, and in vivo studies. The data presented herein demonstrate its potential as a valuable research tool for studying KCa2 channel function and as a lead compound for the development of novel anti-arrhythmic therapies, particularly for atrial fibrillation.[2] The provided experimental frameworks serve as a guide for the further investigation and characterization of this compound and similar modulators.

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 5. The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

AP14145: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action as a KCa2 Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 is a novel small molecule that acts as a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] Its mechanism of action involves reducing the channel's sensitivity to intracellular calcium, thereby inhibiting channel opening. This activity is critically dependent on the presence of two specific amino acid residues, S508 and A533, within the ion channel pore.[1][2] this compound has demonstrated efficacy in preclinical models of atrial fibrillation by prolonging the atrial effective refractory period (AERP) without significant central nervous system (CNS) side effects, making it a promising candidate for the development of novel antiarrhythmic therapies.[1][2] This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data, mechanism of action, and key experimental methodologies related to this compound.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are key regulators of neuronal excitability and cardiac action potential duration. Their activation by intracellular calcium leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). In the heart, KCa2.2 and KCa2.3 are predominantly expressed in the atria, and their inhibition is a promising strategy for the treatment of atrial fibrillation (AF).[2][3]

This compound has emerged as a valuable pharmacological tool for studying the physiological roles of KCa2 channels and as a lead compound for the development of atrial-selective antiarrhythmic drugs.[1] This document details the current understanding of its interaction with the KCa2 channel, summarizing the quantitative data, experimental procedures, and the molecular basis of its activity.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for this compound, involving systematic chemical modifications and their impact on KCa2 channel inhibition, are not extensively available in the public domain. However, the existing research provides crucial insights into the molecular determinants of its inhibitory activity, focusing on the interaction between the compound and the channel protein.

The primary determinant of this compound's inhibitory effect lies in its interaction with two specific amino acid residues in the inner pore of the KCa2 channel: Serine 508 (S508) and Alanine 533 (A533) (numbering according to the rat KCa2.3 sequence).[1][2] Site-directed mutagenesis studies have shown that the mutation of these residues to those found in the this compound-insensitive KCa3.1 channel (Threonine and Valine, respectively) completely abolishes the inhibitory effect of this compound.[4] This indicates a highly specific binding pocket for this compound within the channel pore.

This compound is a structural analog of another KCa2 negative allosteric modulator, NS8593. Both compounds are believed to share a similar binding site and mechanism of action.[1] The subtle structural differences between this compound and NS8593 may account for their differing CNS safety profiles, with this compound showing a reduced tendency to induce CNS-related side effects in preclinical models.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity on KCa2 channels and other ion channels.

| Target | Parameter | Value | Reference |

| hKCa2.2 (SK2) | IC50 | 1.1 ± 0.3 µM | [1][2] |

| hKCa2.3 (SK3) | IC50 | 1.1 ± 0.3 µM | [1][2] |

| hKCa2.3 | EC50 of Ca2+ (Control) | 0.36 ± 0.02 µM | [1][2] |

| hKCa2.3 | EC50 of Ca2+ (+10 µM this compound) | 1.2 ± 0.1 µM | [1][2] |

| hKCa1.1 | % Inhibition at 10 µM | 50% | [5] |

| hKCa2.1 | % Inhibition at 10 µM | 90% | [5] |

| hKCa3.1 | % Inhibition at 10 µM | No effect | [5] |

| hERG (KV11.1) | IC50 | 71.8 µM | [5] |

| Kir3.1/Kir3.4 (IKACh) | IC50 | 9.3 µM | [5] |

| KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, NaV1.5, CaV1.2 | % Inhibition at 10-30 µM | No significant effect | [5] |

| In Vivo Effect | Species | Dose | Effect | Reference |

| Atrial Effective Refractory Period (AERP) Prolongation | Rat | 2.5 and 5 mg/kg (IV) | Significant increase in AERP | [1][5] |

| CNS Effects (Beam Walk Test) | Mouse | 10 mg/kg | No apparent CNS effects | [1][2] |

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] This means that it does not directly block the channel pore in a voltage-dependent manner. Instead, it binds to a site distinct from the calcium-binding site and reduces the channel's affinity for its primary activator, intracellular Ca2+.[1] This is evidenced by the rightward shift in the Ca2+ concentration-response curve in the presence of this compound, leading to a higher EC50 value for calcium.[1][2]

The functional consequence of this is a reduced probability of channel opening at a given intracellular Ca2+ concentration, leading to decreased potassium efflux and a prolongation of the action potential duration, particularly in atrial cardiomyocytes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on KCa2 channels in an atrial cardiomyocyte.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for determining the IC50 of this compound using patch-clamp electrophysiology.

Experimental Protocols

Patch-Clamp Electrophysiology

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human KCa2.2 or KCa2.3 channels are commonly used.[1]

-

Recording Configuration: Both whole-cell and inside-out patch-clamp configurations can be employed to measure KCa2 channel currents.[1]

-

Solutions:

-

Extracellular (Pipette) Solution (for inside-out): Contains a high concentration of potassium (e.g., 150 mM KCl), HEPES for pH buffering, and EGTA to chelate free calcium.

-

Intracellular (Bath) Solution (for inside-out): Similar to the extracellular solution but with a defined free calcium concentration (e.g., 400 nM) to activate the KCa2 channels. Various free Ca2+ concentrations are used to determine the Ca2+ dose-response relationship.

-

-

Voltage Protocol: Currents are typically elicited by voltage ramps (e.g., from -80 mV to +80 mV) to observe the characteristic inward rectification of KCa2 channels.[1]

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in current amplitude at a specific voltage. The concentration-response data are fitted with a Hill equation to determine the IC50 value. The effect on calcium sensitivity is determined by measuring the Ca2+ EC50 in the absence and presence of this compound.[1][2]

In Vivo Electrophysiology (Atrial Effective Refractory Period)

-

Animal Model: Anesthetized rats (e.g., Sprague-Dawley) are used.[1][2]

-

Procedure:

-

Anesthetize the animal and insert a catheter into a vein (e.g., jugular vein) for drug administration.

-

Introduce a pacing catheter into the right atrium.

-

The atrium is paced at a constant cycle length.

-

Programmed electrical stimulation with progressively shorter coupling intervals is used to determine the AERP, defined as the longest coupling interval that fails to elicit a propagated response.

-

This compound or vehicle is administered intravenously, and AERP measurements are repeated at various time points.[1]

-

-

Data Analysis: The change in AERP from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.

CNS Safety Assessment (Beam Walk Test)

-

Procedure:

-

Animals are trained to traverse a narrow wooden beam.

-

After a baseline measurement of the time taken to cross the beam and the number of foot slips, animals are administered this compound or vehicle.

-

The test is repeated at specified time points post-dosing.

-

-

Data Analysis: The performance on the beam walk test is compared between the drug-treated and vehicle-treated groups to assess for any motor coordination deficits indicative of CNS side effects.[1]

Conclusion

This compound is a selective and potent negative allosteric modulator of KCa2.2 and KCa2.3 channels with a well-defined mechanism of action at the molecular level. Its inhibitory effect is critically dependent on the presence of S508 and A533 in the channel pore. While comprehensive ligand-based SAR data for this compound is not yet publicly available, the existing information on its interaction with the KCa2 channel provides a strong foundation for the rational design of next-generation modulators with improved potency, selectivity, and pharmacokinetic properties. The favorable preclinical profile of this compound, particularly its atrial-selective effects and lack of CNS liabilities, underscores the therapeutic potential of targeting KCa2 channels for the management of atrial fibrillation. Further research into the detailed SAR of this compound and its analogs will be instrumental in advancing this promising class of compounds towards clinical application.

References

- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

AP14145: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of AP14145, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The information is compiled from preclinical studies and is intended to support further research and development efforts.

Core Pharmacological Profile

This compound is an investigational compound that has demonstrated potential as an atrial-selective antiarrhythmic agent. Its primary mechanism of action is the inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channels, which are key regulators of atrial repolarization.

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the potassium pore but instead binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium (Ca²⁺).[1][2] This inhibitory effect is strongly dependent on the presence of two specific amino acids within the channel's inner pore: serine 508 (S508) and alanine 533 (A533).[1][2] By decreasing the calcium sensitivity, this compound effectively reduces the potassium efflux through these channels during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][2]

The compound functionally competes with positive allosteric modulators of KCa2 channels, such as NS309. This compound has been shown to reverse the channel activation mediated by NS309, further supporting its classification as a negative allosteric modulator.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the concentration-dependent prolongation of the atrial effective refractory period (AERP).[1][2] In preclinical models, this effect has been observed both ex vivo in isolated perfused hearts and in vivo in anesthetized rats.[1][3] Notably, this compound demonstrates functional atrial selectivity, meaning it prolongs atrial repolarization without significantly affecting ventricular repolarization, as measured by the QTc interval.[3] This profile suggests a reduced risk of ventricular proarrhythmias, a significant concern with many existing antiarrhythmic drugs.[3] Studies in porcine and goat models of atrial fibrillation (AF) have shown that this compound can terminate vernakalant-resistant AF and prevent its reinduction.[4][5][6]

Pharmacokinetics

Pharmacokinetic data for this compound is limited. In a study involving Landrace pigs, a 5 mg/kg intravenous bolus injection resulted in a maximum plasma concentration (Cmax) of 8355 nmol/L and a plasma half-life (t½) of approximately 24.3 minutes.[4][7] The calculated polar surface area of this compound is higher than that of other KCa2 modulators like NS8593, suggesting a lower propensity to cross the blood-brain barrier.[1] This is supported by in vivo studies where this compound did not induce acute central nervous system (CNS) effects at doses that were effective in prolonging AERP.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Channel | Value | Species | Assay | Reference |

|---|---|---|---|---|---|

| IC₅₀ | hKCa2.2 (SK2) | 1.1 ± 0.3 µM | Human | Patch Clamp | [1][2] |

| IC₅₀ | hKCa2.3 (SK3) | 1.1 ± 0.3 µM | Human | Patch Clamp | [1][2][4] |

| EC₅₀ of Ca²⁺ (Control) | hKCa2.3 | 0.36 ± 0.02 µM | Human | Patch Clamp | [1][2] |

| EC₅₀ of Ca²⁺ (+10 µM this compound) | hKCa2.3 | 1.2 ± 0.1 µM | Human | Patch Clamp |[1][2] |

Table 2: In Vitro Selectivity Profile

| Channel | Current | This compound Concentration | % Inhibition / IC₅₀ | Species | Reference |

|---|---|---|---|---|---|

| hKCa1.1 (BK) | - | 10 µM | ~50% | Human | [1][4] |

| hKCa3.1 (IK) | - | 10 µM | No effect | Human | [4] |

| hERG (Kv11.1) | IKr | - | IC₅₀ = 71.8 µM | Human | [3][4] |

| Kir3.1/Kir3.4 | IKACh | - | IC₅₀ = 9.3 µM | Human | [4][6] |

| Kv1.5 | IKur | 30 µM | Not significant | Human | [4][6] |

| Kv7.1/KCNE1 | IKs | 30 µM | Not significant | Human | [4][6] |

| Kv4.3/KChiP2 | Ito | 30 µM | Not significant | Human | [4][6] |

| Kir2.1 | IK1 | 30 µM | Not significant | Human | [4][6] |

| Nav1.5 | INa | 15 µM | Not significant | Human | [4][6] |

| CaV1.2 | ICaL | 1-10 µM | Not significant | Human |[4] |

Table 3: In Vivo and Ex Vivo Efficacy

| Model | Parameter | Dose/Concentration | Effect | Reference |

|---|---|---|---|---|

| Anesthetized Rat (in vivo) | AERP | 2.5 mg/kg i.v. | Significant prolongation | [1][4] |

| Anesthetized Rat (in vivo) | AERP | 5.0 mg/kg i.v. | Significant prolongation | [1][4] |

| Isolated Perfused Rat Heart | AERP | 10 µM | Increased duration | [1][4] |

| Anesthetized Guinea Pig (in vivo) | AERP | 13.3 mg/kg | Increased to 113 ± 6 ms from 75 ± 3 ms | [3] |

| Anesthetized Guinea Pig (in vivo) | QTcB | 13.3 mg/kg | No effect | [3] |

| Porcine AF Model | AF Termination | - | Effective in vernakalant-resistant AF | [4][6] |

| Goat Persistent AF Model | AF Termination | 20 mg/kg/h infusion | Terminated AF in 83% of animals |[5] |

Table 4: Safety and Pharmacokinetic Parameters

| Model | Parameter | Dose | Value | Reference |

|---|---|---|---|---|

| Mouse (in vivo) | CNS Effects | 10 mg/kg | No apparent effects (Beam Walk Test) | [1][2] |

| Awake Goat (in vivo) | CNS Effects | 5 mg/kg i.v. | Mild tremors | [5] |

| Landrace Pig (in vivo) | Cmax | 5 mg/kg i.v. | 8355 nmol/L | [4] |

| Landrace Pig (in vivo) | t½ | 5 mg/kg i.v. | 24.3 minutes |[4][7] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Electrophysiology

This protocol was used to determine the potency, selectivity, and mechanism of action of this compound on heterologously expressed KCa channels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human KCa2.2 or KCa2.3 channels.

-

Configuration: Inside-out patch-clamp.

-

Pipette (External) Solution: Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH.

-

Bath (Internal) Solution: Contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of EGTA and CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 400 nM). pH adjusted to 7.2 with KOH.

-

Procedure:

-

Giga-ohm seals are formed between the patch pipette and the cell membrane.

-

The patch is excised from the cell to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

-

The membrane potential is held at -80 mV and ramped to +80 mV over 200 ms every 5 seconds to elicit KCa currents.

-

A stable baseline current is established in a control internal solution containing 400 nM free Ca²⁺.

-

This compound is applied to the bath solution at increasing concentrations to determine the IC₅₀ value.

-

For mechanism of action studies, Ca²⁺ concentration-response curves are generated in the absence and presence of a fixed concentration of this compound (e.g., 10 µM) to determine the shift in the Ca²⁺ EC₅₀.

-

To test for functional competition, the KCa2 positive modulator NS309 (10 µM) is first applied to activate the channel, followed by the co-application of this compound (10 µM).

-

In Vivo Atrial Effective Refractory Period (AERP) Measurement

This protocol was used to assess the biological efficacy of this compound in an anesthetized rat model.

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Hypnorm/Midazolam cocktail administered subcutaneously.

-

Surgical Procedure:

-

The rat is placed on a heating pad to maintain body temperature.

-

A tracheotomy is performed to facilitate breathing.

-

The right jugular vein is cannulated for intravenous drug administration.

-

A thoracotomy is performed to expose the heart.

-

A custom-made stimulation electrode is placed on the right atrial appendage.

-

ECG electrodes are placed to monitor cardiac activity.

-

-

Stimulation Protocol:

-

The atrium is paced with a train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).

-

A premature stimulus (S2) is introduced after the S1 train.

-

The S1-S2 interval is progressively decreased in 2 ms steps until the S2 stimulus fails to elicit a response (atrial capture).

-

The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

-

-

Procedure:

-

A stable baseline AERP is measured.

-

A bolus of this compound (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle is administered via the jugular vein.

-

AERP is measured at fixed time points post-injection (e.g., 1, 3, 5, 10 minutes) to determine the time course of the drug's effect.

-

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]

- 4. Frontiers | The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological Measurement of Rat Atrial Epicardium Using a Novel Stereotaxic Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

AP14145: A Technical Guide for Atrial Fibrillation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AP14145, a novel small-molecule inhibitor of small-conductance calcium-activated potassium (KCa2) channels, for atrial fibrillation (AF) research. This document details the mechanism of action, preclinical efficacy, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts and Mechanism of Action

This compound is a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2] These channels are predominantly expressed in the atria compared to the ventricles, making them a promising atrial-selective target for the treatment of AF.[1] this compound inhibits KCa2 channels by decreasing their sensitivity to intracellular calcium, thereby prolonging the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.[1][3] This atrial-selective action is a key advantage, potentially reducing the risk of pro-arrhythmic ventricular effects often associated with other anti-arrhythmic drugs.[3]

The inhibitory effect of this compound is strongly dependent on two amino acids within the ion channel pore: serine 508 (S508) and alanine 533 (A533) in the KCa2.3 channel.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on atrial myocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel | Parameter | Value | Species | Reference |

| hKCa2.2 (SK2) | IC50 | 1.1 ± 0.3 µM | Human | [1][2] |

| hKCa2.3 (SK3) | IC50 | 1.1 ± 0.3 µM | Human | [1][2] |

| hKCa2.3 (SK3) | EC50 of Ca²⁺ (baseline) | 0.36 ± 0.02 µM | Human | [1] |

| hKCa2.3 (SK3) | EC50 of Ca²⁺ (+10 µM this compound) | 1.2 ± 0.1 µM | Human | [1] |

| hERG (KV11.1) | IC50 | 71.8 µM | Human | [4] |

Table 2: Electrophysiological Effects of this compound in Animal Models

| Animal Model | Parameter | Treatment | Effect | Reference |

| Anesthetized Rats | AERP | 2.5 mg/kg bolus | Significant increase 1 min post-injection | [1] |

| Anesthetized Rats | AERP | 5.0 mg/kg bolus | Significant increase | [1] |

| Anesthetized Rats | AERP | 40 mg/kg/h infusion | Significant increase from baseline | [1] |

| Isolated Perfused Rat Hearts | AERP | 10 µM | Prolongation | [1] |

| Guinea Pig (in vivo) | AERP | 13.3 mg/kg infusion | Increased from 72 ± 2 ms to 113 ± 6 ms | [3] |

| Guinea Pig (in vivo) | QTcB | 13.3 mg/kg infusion | No significant change | [3] |

| Porcine Model of Obstructive Respiratory Events | AERP (baseline) | Infusion | Prolonged from 135 ± 10 ms to 176 ± 7 ms | [5][6] |

| Porcine Model of Obstructive Respiratory Events | QT-paced (baseline) | Infusion | No significant change (270 ± 7 ms vs. 268 ± 6 ms) | [5][6] |

| Goat Model of Persistent AF | AF Termination | 20 mg/kg/h infusion | Terminated in 5 out of 6 goats | [7] |

| Goat Model of Persistent AF | ERP (pacing at 250 ms) | Infusion | Profound increase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on KCa2 currents in a heterologous expression system, such as HEK293 cells.

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

Cells are transiently transfected with plasmids encoding the desired KCa2 channel subunits (e.g., hKCa2.2 or hKCa2.3) using a suitable transfection reagent like Lipofectamine. A fluorescent reporter plasmid (e.g., eGFP) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 1 MgCl₂, with free Ca²⁺ buffered to the desired concentration (e.g., 400 nM). pH adjusted to 7.2 with KOH.

-

Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂. pH adjusted to 7.4 with KOH. Symmetrical K⁺ solutions are used to isolate K⁺ currents.

Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Identify transfected cells using fluorescence microscopy.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record currents using a patch-clamp amplifier and acquisition software.

-

Apply voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) to elicit KCa2 currents.

-

Perfuse the cell with the extracellular solution containing various concentrations of this compound to determine its inhibitory effect.

Experimental Workflow: In Vitro Patch-Clamp

Caption: A typical workflow for whole-cell patch-clamp experiments.

Ex Vivo Model: Langendorff-Perfused Heart

This preparation allows for the study of this compound's effects on the electrophysiology of an isolated heart, free from systemic neural and hormonal influences.

Heart Isolation and Perfusion:

-

Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer.

-

The standard Krebs-Henseleit buffer composition (in mM) is: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.

-

Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

Electrophysiological Measurements:

-

Place epicardial electrodes on the atrial and ventricular surfaces to record electrograms and measure refractory periods.

-

The atrial effective refractory period (AERP) is determined by delivering programmed electrical stimulation (S1-S2 protocol) to the atrium.

-

Record a pseudo-ECG to monitor heart rate and rhythm, and to measure intervals such as the QT interval.

-

After a stable baseline is established, perfuse the heart with Krebs-Henseleit buffer containing this compound at the desired concentration.

-

Continuously monitor and record electrophysiological parameters to assess the drug's effects.

In Vivo Animal Models of Atrial Fibrillation

In vivo studies are crucial for evaluating the efficacy and safety of this compound in a more physiologically relevant setting.

Animal Preparation (General):

-

Larger animal models such as pigs or goats are often used as their cardiac physiology is more comparable to humans.

-

Animals are anesthetized, intubated, and mechanically ventilated.

-

Catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings.

AF Induction and Electrophysiological Study:

-

Atrial fibrillation can be induced by rapid atrial pacing (burst pacing).

-

Intracardiac catheters with electrodes are positioned in the atria and ventricles to record electrograms and for programmed electrical stimulation.

-

Baseline electrophysiological parameters, including AERP and ventricular effective refractory period (VERP), are measured.

-

This compound is administered intravenously, either as a bolus or a continuous infusion.

-

The effects on AERP, VERP, and the ability to terminate and prevent the re-induction of AF are assessed.

Safety and Toxicology Profile

Preclinical studies have indicated a favorable safety profile for this compound.

-

Central Nervous System (CNS): In a beam walk test in mice, this compound at a dose of 10 mg/kg did not induce any apparent acute CNS-related effects, in contrast to other KCa2 channel inhibitors like NS8593 which caused severe convulsions.[2]

-

Cardiovascular Safety: A key finding is the lack of significant effect on ventricular repolarization. Studies in guinea pigs have shown that this compound prolongs AERP without causing a significant prolongation of the QTcB interval, suggesting a low risk of drug-induced ventricular tachyarrhythmias.[3] Furthermore, in a porcine model, this compound did not significantly alter the QT-paced interval.[5][6]

Logical Relationship of this compound's Atrial Selectivity

Caption: The basis for the atrial-selective effects of this compound.

Conclusion

This compound represents a promising, novel approach for the treatment of atrial fibrillation. Its mechanism as a negative allosteric modulator of atrial-predominant KCa2.2 and KCa2.3 channels allows for the selective prolongation of the atrial effective refractory period. The preclinical data robustly supports its anti-arrhythmic efficacy in various animal models of AF. Importantly, its favorable safety profile, characterized by a lack of significant ventricular pro-arrhythmic effects and central nervous system side effects, distinguishes it from many current anti-arrhythmic agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the role of KCa2 channels in atrial fibrillation. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into a novel therapy for patients with atrial fibrillation.

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of SK-channels with this compound prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of SK‐channels with this compound prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AP14145: A Negative Allosteric Modulator of Small Conductance Calcium-Activated Potassium (KCa2) Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP14145 is a novel small molecule that acts as a potent negative allosteric modulator of small conductance calcium-activated potassium (KCa2 or SK) channels. Specifically, it demonstrates equipotent inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channel subtypes.[1][2][3] Its mechanism of action involves decreasing the calcium sensitivity of these channels, thereby requiring higher intracellular calcium concentrations for activation.[1] This inhibitory effect is dependent on specific amino acid residues within the inner pore of the channel.[1][2][3] Preclinical studies have highlighted the potential of this compound as an atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation (AF), as it prolongs the atrial effective refractory period (AERP) without significant effects on ventricular repolarization.[1][4][5][6] This document provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action on KCa2 channels, and detailed experimental protocols utilized in its characterization.

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] Unlike pore blockers, which physically occlude the ion conduction pathway, this compound modulates the channel's gating machinery. It shifts the calcium-activation curve of the KCa2.3 channel to the right, indicating a decrease in the channel's sensitivity to intracellular calcium.[1] This means that in the presence of this compound, a higher concentration of calcium is necessary to achieve the same level of channel opening.[1] This mechanism has been further supported by experiments showing that this compound can reverse the activation of KCa2.3 channels induced by the positive allosteric modulator NS309, suggesting a functional competition between the two compounds.[1]

The binding site for this compound has been localized to the inner pore of the channel.[1] Site-directed mutagenesis studies have identified two key amino acid residues, S508 and A533, in the rKCa2.3 channel that are critical for its inhibitory effect.[1][2][3] This binding site appears to be shared with another KCa2 negative allosteric modulator, NS8593.[1][6]

Figure 1: Signaling pathway of KCa2 channel modulation by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the effect of this compound on KCa2 channels and other cardiac ion channels.

Table 1: Potency of this compound on KCa2 Channels

| Channel Subtype | IC50 (μM) | Intracellular [Ca²⁺] | Cell Type | Reference |

| hKCa2.2 (SK2) | 1.1 ± 0.3 | 400 nM | HEK cells | [1] |

| hKCa2.3 (SK3) | 1.1 ± 0.3 | 400 nM | HEK cells | [1] |

| hKCa2.3 (SK3) | 1.3 | Not specified | HEK cells | [3] |

Table 2: Effect of this compound on KCa2.3 Channel Calcium Sensitivity

| Condition | EC50 of Ca²⁺ (μM) | Cell Type | Reference |

| Control | 0.36 ± 0.02 | HEK cells expressing hKCa2.3 | [1] |

| With 10 μM this compound | 1.2 ± 0.1 | HEK cells expressing hKCa2.3 | [1] |

Table 3: Selectivity Profile of this compound Against Other Ion Channels

| Channel | Current | IC50 (μM) | % Inhibition at specified concentration | Reference |

| hERG (KV11.1) | IKr | 71.8 | Minor inhibitory effect | [3][7] |

| Kir3.1/Kir3.4 | IKACh | 9.3 | - | [3] |

| KV1.5 | IKur | > 30 | No significant effect | [3] |

| KV7.1/KCNE1 | IKs | > 30 | No significant effect | [3] |

| KV4.3/KChiP2 | Ito | > 30 | No significant effect | [3] |

| Kir2.1 | IK1 | > 30 | No significant effect | [3] |

| NaV1.5 | INa | > 15 | No significant effect | [3][7] |

| CaV1.2 | ICa,L | > 10 | No significant block | [3] |

| hKCa1.1 | - | - | 50% inhibition at 10 μM | [3] |

| hKCa2.1 | - | - | 90% inhibition at 10 μM | [3] |

| hKCa3.1 | - | - | No effect at 10 μM | [3] |

Preclinical Efficacy in Atrial Fibrillation Models

This compound has demonstrated antiarrhythmic effects in various animal models of atrial fibrillation. In rats, this compound prolongs the atrial effective refractory period (AERP) in a concentration-dependent manner.[1][2] This effect is considered a key mechanism for terminating and preventing re-entrant arrhythmias like AF. Importantly, these studies also showed that this compound did not trigger any apparent central nervous system side effects in mice at a dose of 10 mg·kg⁻¹.[1][2]

Studies in larger animal models, such as pigs and goats, have further substantiated the potential of this compound. In a porcine model, this compound was shown to prolong the AERP and reduce the duration of acutely induced AF.[5][6] Notably, it was effective in terminating vernakalant-resistant AF, suggesting its potential utility in more persistent forms of the arrhythmia.[5][6] In a goat model of persistent AF, infusion of this compound led to a high success rate of AF termination.[8][9] A key finding from these studies is the atrial-selective nature of this compound's action, as it prolongs the AERP without significantly affecting the ventricular QT interval, thereby suggesting a lower risk of ventricular proarrhythmias.[4][7][8]

As of the current search, no clinical trial data for this compound in humans has been publicly reported. A phase 2 trial has been conducted for a different KCa2 channel inhibitor, AP30663, which demonstrated efficacy in cardioverting recent-onset AF.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Patch-Clamp Electrophysiology

Patch-clamp recordings were the primary method used to investigate the effects of this compound on KCa2 channels expressed heterologously in Human Embryonic Kidney (HEK) cells.[1][2]

-

Cell Culture and Transfection: HEK293 cells were stably or transiently transfected with plasmids encoding the desired human or rat KCa2 channel subunits (e.g., hKCa2.2, hKCa2.3).

-

Whole-Cell Configuration: To measure the overall current from the entire cell membrane, the whole-cell patch-clamp technique was employed. The external solution typically contained (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal (pipette) solution contained (in mM): 145 KCl, 10 HEPES, 10 EGTA, and varying concentrations of CaCl₂ to achieve a specific free calcium concentration (e.g., 400 nM), adjusted to pH 7.2.

-

Inside-Out Configuration: To study the direct effect of this compound and varying calcium concentrations on the intracellular side of the channel, the inside-out patch configuration was used. After forming a gigaseal, the pipette was retracted to excise a patch of membrane, exposing the intracellular surface to the bath solution. This allowed for rapid changes in the concentration of calcium and the application of this compound directly to the channel.

-

Data Acquisition and Analysis: Currents were elicited by voltage ramps or steps. The concentration-response curves for this compound inhibition were generated by applying increasing concentrations of the compound and measuring the resulting current inhibition. The IC50 values were calculated by fitting the data to the Hill equation. To determine the effect on calcium sensitivity, calcium-activation curves were generated in the absence and presence of this compound, and the EC50 for calcium was calculated.[1]

Figure 2: Generalized workflow for patch-clamp electrophysiology experiments.

Site-Directed Mutagenesis

To identify the amino acid residues involved in the binding of this compound, site-directed mutagenesis was performed.[1][2]

-

Mutant Generation: Plasmids containing the cDNA for the rKCa2.3 channel were used as a template. Specific codons for amino acids in the putative binding region (e.g., S508 and A533) were altered to encode for different amino acids (e.g., S508T and A533V) using PCR-based mutagenesis kits.

-

Expression and Functional Testing: The mutated plasmids were then transfected into HEK cells. The effect of this compound on the mutated channels was assessed using whole-cell patch-clamp electrophysiology as described above.

-

Analysis: A significant reduction or loss of inhibition by this compound in the mutant channels compared to the wild-type channel indicated that the mutated residues are crucial for the drug's inhibitory action.[1]

In Vivo Electrophysiology in Animal Models

To assess the biological efficacy of this compound in a physiological context, in vivo electrophysiological studies were conducted in anesthetized animals.[1][2]

-

Animal Preparation: Rats were anesthetized, and catheters were inserted for drug administration (e.g., intravenous bolus injection) and blood pressure monitoring.

-

Electrophysiological Recordings: An octapolar electrode catheter was inserted into the esophagus and positioned close to the atria to record an atrial electrocardiogram. Programmed electrical stimulation was used to measure the atrial effective refractory period (AERP).

-

Drug Administration and Measurement: A baseline AERP was established. This compound was then administered at various doses (e.g., 2.5 or 5.0 mg·kg⁻¹), and the AERP was measured at different time points post-injection to determine the extent and duration of atrial refractory period prolongation.[1]

Figure 3: Logical relationship in site-directed mutagenesis experiments.

Conclusion

This compound is a well-characterized negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, involving the reduction of the channels' calcium sensitivity via interaction with specific residues in the inner pore, is supported by robust preclinical data. The compound's ability to prolong the atrial effective refractory period without significant effects on ventricular electrophysiology in various animal models makes it a promising candidate for the development of novel, atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation. Further research, including clinical trials, will be necessary to establish its safety and efficacy in humans.

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 5. Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AP14145 Binding Site on KCa2.2 and KCa2.3 Channels

Introduction

Small conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal and cardiac excitability. The subtypes KCa2.2 (SK2) and KCa2.3 (SK3) are predominantly expressed in the atria compared to the ventricles, making them a promising atrial-selective target for the treatment of atrial fibrillation (AF).[1][2][3] AP14145 has emerged as a novel and potent negative allosteric modulator of KCa2.2 and KCa2.3 channels.[4][5] This technical guide provides a comprehensive overview of the binding site of this compound, its mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action and Binding Site

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][6] Rather than directly blocking the ion pore, it inhibits channel function by reducing the channel's sensitivity to intracellular calcium (Ca2+).[6] This inhibitory effect is strongly dependent on two specific amino acid residues located in the inner pore of the channel: Serine 508 (S508) and Alanine 533 (A533) in the rKCa2.3 channel sequence.[1][6] The interaction of this compound with these residues shifts the calcium concentration-response curve to the right, thereby increasing the Ca2+ concentration required for channel activation.[1][3]

Figure 1: Mechanism of this compound negative allosteric modulation on KCa2.2/KCa2.3 channels.

Quantitative Data

This compound is an equipotent inhibitor of both KCa2.2 and KCa2.3 channels. Its selectivity has been profiled against other key cardiac ion channels.

Table 1: Potency of this compound on KCa Channels

| Channel Subtype | IC50 (μM) | Intracellular [Ca2+] | Reference |

| hKCa2.2 (SK2) | 1.1 ± 0.3 | 400 nM | [1][6] |

| hKCa2.3 (SK3) | 1.1 ± 0.3 | 400 nM | [1][6] |

| hKCa2.3 (SK3) | 1.3 | Not Specified | [4] |

Table 2: Effect of this compound on KCa2.3 Calcium Sensitivity

| Condition | Ca2+ EC50 (μM) | Fold Increase | Reference |

| Control (no this compound) | 0.36 ± 0.02 | - | [1][6] |

| + 10 μM this compound | 1.2 ± 0.1 | ~3.3 | [1][6] |

Table 3: Selectivity Profile of this compound Against Other Ion Channels

| Channel | IC50 (μM) | % Inhibition at specified concentration | Reference |

| hKCa1.1 (BK) | - | ~50% inhibition at 10 μM | [4] |

| hKCa2.1 (SK1) | - | ~90% inhibition at 10 μM | [4] |

| hKCa3.1 (IK) | - | No effect | [4] |

| hERG (KV11.1) | 71.8 | - | [4] |

| Kir3.1/Kir3.4 (IKACh) | 9.3 | - | [4] |

| KV1.5 (IKur) | > 30 | No significant effect at 30 μM | [4] |

| KV7.1/KCNE1 (IKs) | > 30 | No significant effect at 30 μM | [4] |

| KV4.3/KChiP2 (Ito) | > 30 | No significant effect at 30 μM | [4] |

| Kir2.1 (IK1) | > 30 | No significant effect at 30 μM | [4] |

| NaV1.5 | > 15 | No significant effect at 15 μM | [4] |

| CaV1.2 | > 10 | No significant block at 1-10 μM | [4] |

Experimental Protocols

The characterization of this compound and the identification of its binding site have primarily relied on patch-clamp electrophysiology and site-directed mutagenesis.

Site-Directed Mutagenesis

To identify the amino acid residues crucial for this compound's inhibitory action, site-directed mutagenesis was employed.[1][6] Specific amino acids in the channel protein, suspected to be part of the binding pocket, were mutated. The effect of this compound was then tested on these mutant channels using patch-clamp electrophysiology. A significant reduction or loss of inhibitory activity following a mutation points to that residue's importance in drug binding or in transducing the allosteric effect. This approach successfully identified S508 and A533 as key determinants for this compound's action.[1][6]

Patch-Clamp Electrophysiology

Patch-clamp recordings were performed on heterologously expressed KCa2 channels, typically in Human Embryonic Kidney (HEK293) cells.[1][2][6] Both whole-cell and inside-out configurations were used to assess the compound's effect.

-

Cell Culture and Transfection: HEK293 cells are cultured in standard media (e.g., DMEM) and transiently or stably transfected with plasmid DNA encoding the human KCa2.2 or KCa2.3 subunits.[2]

-

Whole-Cell and Inside-Out Patch Clamp:

-

Pipettes: Glass micropipettes are pulled to a resistance of 2-3 MΩ.[6]

-

Recording: Currents are recorded using an amplifier (e.g., HEKA EPC9). KCa2 currents are typically elicited by voltage ramps (e.g., -80 mV to +80 mV over 200 ms).[6]

-

Solutions: Symmetrical K+ solutions are often used.

-

Extracellular Solution (in mM): 154 KCl, 0.1 CaCl2, 3 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).[2]

-

Intracellular (Pipette) Solution (in mM): 108 KCl, 8.106 CaCl2, 1.167 MgCl2, 10 EGTA, 10 HEPES, with KOH added to adjust pH to 7.2. The ratio of CaCl2 and EGTA is calculated to achieve a specific free Ca2+ concentration (e.g., 400 nM).[2][6]

-

-

Drug Application: this compound, dissolved in a stock solution of DMSO, is diluted into the extracellular solution and perfused onto the cell to determine its inhibitory effect in a concentration-dependent manner.[6]

-

Figure 2: Experimental workflow for electrophysiological characterization of this compound.

Logical Framework for Drug Discovery

The development of this compound is rooted in a clear logical progression, starting from the identification of a clinical need and a viable biological target.

Figure 3: Logical progression from AF target identification to this compound validation.

Conclusion

This compound is a well-characterized negative allosteric modulator that equipotently inhibits KCa2.2 and KCa2.3 channels. Its mechanism involves reducing the channels' sensitivity to activating calcium, an effect critically dependent on residues S508 and A533 in the inner pore. This detailed molecular understanding, supported by robust electrophysiological data, establishes this compound as a valuable pharmacological tool for studying KCa2 channel function and as a promising lead compound for the development of atrial-selective antiarrhythmic drugs.[1][6]

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]

- 3. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 6. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of AP14145: A Negative Allosteric Modulator of KCa2 Channels

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AP14145 is a novel small molecule that acts as a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting KCa2 channels, particularly for cardiovascular applications such as the treatment of atrial fibrillation.[2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of signaling pathways and experimental workflows.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their role in atrial repolarization has made them an attractive therapeutic target for atrial fibrillation (AF), the most common cardiac arrhythmia.[2] this compound has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of KCa2.2 and KCa2.3 channels.[1][2] It exerts its effect through a negative allosteric mechanism, decreasing the channel's sensitivity to intracellular calcium.[1][2] This whitepaper will delve into the scientific foundation of this compound, from its chemical synthesis to its biological characterization.

Discovery and Rationale

The development of this compound was driven by the need for atrial-selective antiarrhythmic drugs that avoid the proarrhythmic ventricular effects associated with many existing treatments.[3] KCa2 channels are predominantly expressed in the atria compared to the ventricles, offering a potential pathway to atrial-selective therapy.[4] this compound was designed to target these channels to prolong the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.[3][5]

Synthesis of this compound

The detailed synthesis protocol for this compound is proprietary to Acesion Pharma and has been conducted at Syngene International.[6] However, based on its chemical structure, N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride, the synthesis likely involves the construction of the benzimidazole core followed by the introduction of the acetamide and the chiral phenylethylamine side chains.

General synthetic approaches for similar 2-aminobenzimidazole derivatives often involve the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent, followed by N-alkylation and acylation. The synthesis of related N-phenyl-2-(phenyl-amino) acetamide and 2-phenyl benzimidazole-1-acetamide derivatives has been described in the literature, providing a potential framework for the synthesis of this compound.[7][8]

Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | [5] |

| Molecular Formula | C18H17F3N4O.HCl | [9] |

| Molecular Weight | 398.81 g/mol | [9] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [9] |

| Storage | Store at -20°C | [9] |

| CAS Number | 2387505-59-9 | [5] |

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] This means it binds to a site on the channel protein distinct from the calcium-binding site and, in doing so, reduces the channel's affinity for its primary activator, intracellular Ca2+.[1][2] The inhibitory effect of this compound is strongly dependent on two amino acid residues, S508 and A533, located in the inner pore of the channel.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on KCa2 channels.

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]

- 4. The KCa2 Channel Inhibitor this compound, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

AP14145: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, including its mechanism of action and quantitative data derived from key experiments. The provided methodologies and data are intended to guide researchers in designing and executing robust in vitro studies involving this compound.

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the ion pore but rather binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium (Ca2+).[1] This inhibitory effect is achieved by shifting the calcium concentration-response curve to the right, meaning a higher concentration of intracellular Ca2+ is required to activate the channel in the presence of this compound.[1][2] The inhibitory action of this compound has been shown to be strongly dependent on the presence of two specific amino acids within the channel: S508 and A533.[1][2]

Signaling Pathway Diagram

References

- 1. A new negative allosteric modulator, this compound, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new negative allosteric modulator, this compound, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes: Electrophysiological Characterization of AP14145, a KCa2 Channel Modulator, in HEK293 Cells using Patch Clamp Technique

For Research Use Only

Introduction